molecular formula C17H19NO3 B14112021 benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate

benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate

Cat. No.: B14112021
M. Wt: 285.34 g/mol
InChI Key: WHVXRUXLNLPXOI-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, an amino group, a hydroxyl group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, phenylacetic acid, and amino acids.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-4-amino-2-hydroxybutanoate
  • Phenyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate
  • Benzyl (2S)-4-amino-2-hydroxy-4-methylbutanoate

Uniqueness

Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate

InChI

InChI=1S/C17H19NO3/c18-15(14-9-5-2-6-10-14)11-16(19)17(20)21-12-13-7-3-1-4-8-13/h1-10,15-16,19H,11-12,18H2/t15?,16-/m0/s1

InChI Key

WHVXRUXLNLPXOI-LYKKTTPLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(C2=CC=CC=C2)N)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.